molecular formula C17H19ClN6 B11076380 7-(azepan-1-yl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

7-(azepan-1-yl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B11076380
M. Wt: 342.8 g/mol
InChI Key: XDLDKZYCHVAJAK-UHFFFAOYSA-N
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Description

7-(1-Azepanyl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-azepanyl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the following steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.

    Introduction of the Azepanyl Group: The azepanyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Chlorobenzyl Group: This step often involves the use of chlorobenzyl halides in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

7-(1-Azepanyl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Chlorobenzyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the triazolopyrimidine core.

    Reduction: Reduced forms of the azepanyl or chlorobenzyl groups.

    Substitution: Substituted derivatives with various nucleophiles replacing the chlorobenzyl group.

Scientific Research Applications

7-(1-Azepanyl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 7-(1-azepanyl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the intended application. The compound’s effects are mediated through binding to these targets, leading to modulation of biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: Known for their wide range of applications in medicinal chemistry.

    Imidazo[1,2-a]pyrazines: Versatile scaffolds in organic synthesis and drug development.

    Triazolopyrimidines: A broad class of compounds with diverse biological activities.

Uniqueness

7-(1-Azepanyl)-3-(2-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific structural features, such as the presence of the azepanyl and chlorobenzyl groups. These features confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H19ClN6

Molecular Weight

342.8 g/mol

IUPAC Name

7-(azepan-1-yl)-3-[(2-chlorophenyl)methyl]triazolo[4,5-d]pyrimidine

InChI

InChI=1S/C17H19ClN6/c18-14-8-4-3-7-13(14)11-24-17-15(21-22-24)16(19-12-20-17)23-9-5-1-2-6-10-23/h3-4,7-8,12H,1-2,5-6,9-11H2

InChI Key

XDLDKZYCHVAJAK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2N=NN3CC4=CC=CC=C4Cl

Origin of Product

United States

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